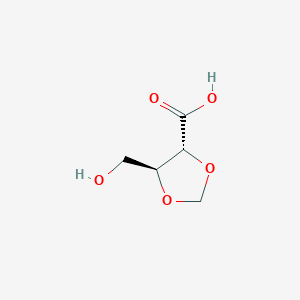![molecular formula C18H13ClN2 B14457483 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-51-2](/img/structure/B14457483.png)
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a naphtho[1,2-D]imidazole core with a 3-chlorophenyl and a methyl group attached, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can be achieved through various methods. One common approach involves the condensation of 2,3-diaminonaphthalene with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-7-[1-(4-chlorophenyl)-1-(3-methyl-3H-imidazol-4-yl)ethyl]-4-oxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile: A potent and selective FTase inhibitor.
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives: Potential anticonvulsant and analgesic agents.
Uniqueness
2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole stands out due to its unique naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
76145-51-2 |
|---|---|
Formule moléculaire |
C18H13ClN2 |
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C18H13ClN2/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)20-18(21)13-6-4-7-14(19)11-13/h2-11H,1H3 |
Clé InChI |
HGXZHAISSCTXCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


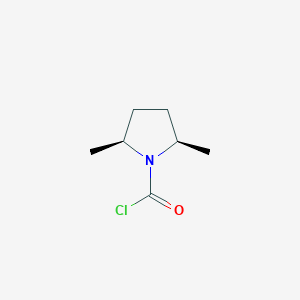

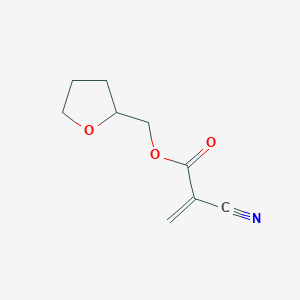
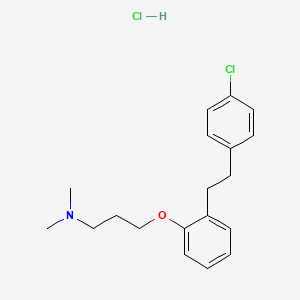




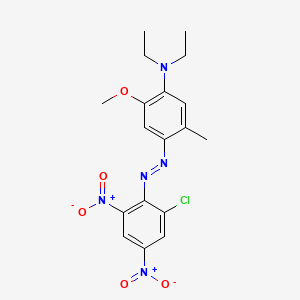
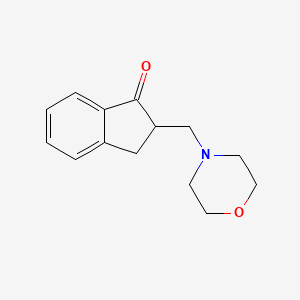
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
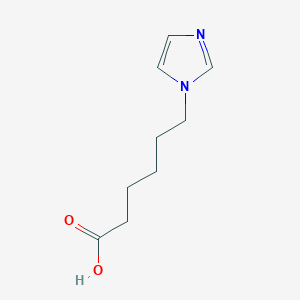
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
